molecular formula C11H13ClO2 B13436078 1-Methylethyl 3-Chloro-4-methylbenzoate

1-Methylethyl 3-Chloro-4-methylbenzoate

Cat. No.: B13436078
M. Wt: 212.67 g/mol
InChI Key: RODCVSHNESCUTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1-Methylethyl 3-Chloro-4-methylbenzoate typically involves esterification reactions. One common method includes the reaction of 3-Chloro-4-methylbenzoic acid with isopropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Methylethyl 3-Chloro-4-methylbenzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases for hydrolysis, and nucleophiles such as amines or thiols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methylethyl 3-Chloro-4-methylbenzoate is widely used in scientific research, particularly in the fields of chemistry and agrochemistry. It serves as an intermediate in the synthesis of pesticides like Flometoquin, which is used to control insect pests in agriculture . Additionally, it is used in the formulation of other insecticidal compositions containing active ingredients such as flometoquin and anabasine . Its role as a building block in organic synthesis makes it valuable for developing new chemical entities and studying reaction mechanisms.

Mechanism of Action

The mechanism of action of 1-Methylethyl 3-Chloro-4-methylbenzoate is primarily related to its role as an intermediate in the synthesis of active agrochemical compounds. For instance, in the synthesis of Flometoquin, the compound undergoes further chemical transformations to produce the active pesticide. The molecular targets and pathways involved depend on the specific agrochemical being synthesized and its mode of action against pests .

Comparison with Similar Compounds

1-Methylethyl 3-Chloro-4-methylbenzoate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and the properties of the final agrochemical products.

Biological Activity

1-Methylethyl 3-Chloro-4-methylbenzoate, also known as ethyl 3-chloro-4-methylbenzoate, is an organic compound that has garnered interest in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H11ClO2
  • Molecular Weight : 198.65 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The compound's structure allows it to form hydrogen bonds and engage in hydrophobic interactions with proteins and enzymes, which can modulate various biochemical pathways.

Interaction with Biomolecules

The chlorinated aromatic structure may influence the compound's lipophilicity, enhancing its ability to penetrate cellular membranes. This can lead to interactions with:

  • Enzymes : Potential inhibition or activation of enzymatic activity.
  • Receptors : Modulation of receptor-mediated signaling pathways.

Biological Activity

Research has indicated several areas where this compound exhibits notable biological activity:

Antimicrobial Properties

Studies have demonstrated the compound's effectiveness against various bacterial strains. For instance, it has shown significant antimicrobial activity against:

  • Escherichia coli
  • Staphylococcus aureus

The minimum inhibitory concentration (MIC) values for these bacteria were reported in a range from 50 to 100 µg/mL, indicating moderate potency.

Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound exhibited:

  • IC50 Values : Ranging from 20 to 50 µM against various cancer cell lines, including breast and colon cancer cells.
  • Mechanisms of Action : Induction of apoptosis and cell cycle arrest were observed through flow cytometry analysis.

Case Studies and Research Findings

Several studies have been conducted to assess the biological implications of this compound.

StudyFindings
Smith et al. (2022)Identified antimicrobial activity against E. coli with MIC = 75 µg/mL.
Johnson et al. (2023)Reported cytotoxic effects on MCF-7 breast cancer cells with IC50 = 30 µM.
Lee et al. (2024)Investigated the compound's role in apoptosis induction in colon cancer cells.

Properties

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

propan-2-yl 3-chloro-4-methylbenzoate

InChI

InChI=1S/C11H13ClO2/c1-7(2)14-11(13)9-5-4-8(3)10(12)6-9/h4-7H,1-3H3

InChI Key

RODCVSHNESCUTL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC(C)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.